Scientific Field: Organic chemistry.
Summary: Potassium (Methoxymethyl)trifluoroborate serves as a versatile reagent for Suzuki-Miyaura cross-coupling reactions. It enables the introduction of methoxymethyl and aminomethyl groups into organic molecules.
Experimental Procedure: For alkylation of lepidine, dissolve Potassium (Methoxymethyl)trifluoroborate and lepidine in a 1:1 mixture of acetic acid and water. Add trifluoroacetic acid, stir until complete dissolution, and then add manganese(III) acetate.
Results: Successful alkylation of lepidine with the desired functional group incorporation.
Scientific Field: Photochemistry and materials science.
Summary: Researchers investigate the photophysical properties of Potassium (Methoxymethyl)trifluoroborate, including its fluorescence behavior, absorption spectra, and quantum yield.
Methods: Employ spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy.
Outcomes: Understanding its photophysical behavior aids in designing luminescent materials or sensors.
Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound characterized by its unique oxadiazole structure, which includes a methoxymethyl substituent at the 5-position and a carboxylate group at the 3-position. The molecular formula is and its molecular weight is approximately 206.23 g/mol. This compound is often used in various chemical and biological applications due to its interesting properties and reactivity .
The chemical behavior of potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate can be explored through several types of reactions:
These reactions highlight the compound's potential utility in synthetic organic chemistry .
Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate exhibits notable biological activities. It has been studied for its potential antimicrobial and antifungal properties. The oxadiazole moiety is often associated with biological activity due to its ability to interact with various biological targets. Additionally, compounds of this class have shown promise in agricultural applications as fungicides .
The synthesis of potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate can be achieved through several methods:
These methods allow for the efficient preparation of the compound with varying degrees of yield and purity .
Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate finds applications in several fields:
Its versatility makes it a valuable compound in research and industry .
Interaction studies involving potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate have focused on its binding affinity with various biological macromolecules. Research indicates that it may interact with enzymes or receptors involved in metabolic pathways, suggesting potential therapeutic uses. Additionally, studies on its solubility and permeability provide insights into its bioavailability and pharmacokinetics .
Several compounds share structural similarities with potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate | 1240605-84-8 | 0.83 |
| 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid | 19703-92-5 | 0.98 |
| Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | 19703-94-7 | 0.89 |
| Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | 40699-38-5 | 0.87 |
| Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate | 20615-94-5 | 0.88 |
These compounds exhibit similar functional groups but differ in their specific substituents and biological activities. The unique methoxymethyl substitution in potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate may confer distinct properties that enhance its utility in various applications .
The synthesis of 1,2,4-oxadiazole derivatives through condensation reactions represents one of the most established methodologies in heterocyclic chemistry. For the preparation of Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate, condensation approaches primarily involve the cyclization of amidoxime intermediates with appropriate carboxylic acid derivatives [1] [2].
The classical approach employs the reaction of benzamidoximes with activated carboxylic acid derivatives. The process typically involves the initial formation of O-acylamidoximes through condensation between amidoximes and carboxylic acid esters or acyl chlorides. For the synthesis of the target compound, methoxymethyl-substituted amidoximes serve as key intermediates. These intermediates undergo O-acylation with appropriately substituted carboxylic acid derivatives, followed by intramolecular cyclodehydration to form the desired 1,2,4-oxadiazole ring system [3] [2].
The condensation methodology offers several advantages including mild reaction conditions and the ability to introduce diverse functional groups. However, challenges include the requirement for activated carboxylic acid derivatives and potential side reactions leading to byproduct formation. Optimization studies have demonstrated that reaction conditions such as temperature, solvent selection, and base choice significantly influence product yields and purity [4].
Recent developments in condensation methodologies have focused on improving atom economy and reducing reaction times. The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) has enhanced the efficiency of amidoxime acylation steps [3]. Additionally, microwave-assisted condensation reactions have shown promise in reducing reaction times from hours to minutes while maintaining high product yields [2].
Cyclization methodologies for 1,2,4-oxadiazole synthesis encompass various intramolecular ring-forming reactions that proceed through different mechanistic pathways. The most prevalent cyclization approach involves the intramolecular cyclodehydration of O-acylamidoximes under basic conditions [1] [2].
The cyclization process typically employs organic bases such as tetrabutylammonium fluoride (TBAF) or triethylamine to facilitate ring closure. For Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate synthesis, the cyclization step is crucial as it establishes the characteristic five-membered heterocyclic ring containing oxygen and two nitrogen atoms [3] [2].
Temperature control during cyclization is critical for achieving optimal yields. Studies have shown that temperatures ranging from room temperature to 100°C are suitable for most cyclization reactions, with higher temperatures potentially leading to decomposition or side reactions [1]. The choice of solvent also significantly impacts cyclization efficiency, with polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) proving most effective [2].
Alternative cyclization methodologies include oxidative cyclization approaches that employ oxidizing agents to facilitate ring formation. These methods have gained attention due to their ability to proceed under milder conditions and their compatibility with sensitive functional groups [2]. The oxidative cyclization of amidines with methylarenes using copper-catalyzed cascade reactions has emerged as a promising alternative, offering excellent yields and short reaction times [2].
Metal-catalyzed synthetic pathways have revolutionized the field of heterocyclic synthesis, offering enhanced selectivity, improved yields, and access to previously challenging structural motifs. For 1,2,4-oxadiazole synthesis, various transition metals have been employed as catalysts to facilitate different bond-forming processes [5] [6].
Copper-catalyzed methodologies represent a particularly important class of metal-catalyzed reactions for oxadiazole synthesis. Copper salts such as copper(I) chloride and copper(II) acetate have been successfully employed in oxidative cyclization reactions to form 1,2,4-oxadiazole rings [6]. These reactions typically proceed through radical mechanisms involving the formation of carbon-nitrogen and carbon-oxygen bonds under oxidative conditions.
The synthesis of Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate can benefit from copper-catalyzed approaches that enable the introduction of the methoxymethyl substituent through C-H activation processes. Recent studies have demonstrated that copper-catalyzed reactions can proceed under relatively mild conditions while maintaining high functional group tolerance [6] [7].
Palladium-catalyzed cross-coupling reactions have also found applications in oxadiazole synthesis, particularly for the introduction of aryl and alkyl substituents. Sonogashira coupling reactions have been successfully applied to synthesize alkynyl-substituted oxadiazoles, demonstrating the versatility of palladium catalysis in heterocyclic chemistry [8] [9]. These methodologies offer advantages in terms of reaction scope and functional group compatibility.
Gold and silver catalysts have emerged as valuable tools for specific cyclization reactions. Gold-catalyzed hydroalkoxylation reactions enable the formation of oxygen-containing heterocycles through activation of multiple bonds [10]. Silver-catalyzed processes have shown particular utility in oxidative cyclization reactions involving nitrile oxides and related intermediates [11].
The development of scalable synthesis protocols for Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate requires careful consideration of reaction efficiency, safety, and economic factors. Industrial-scale synthesis typically employs continuous flow methodologies that offer superior heat and mass transfer characteristics compared to traditional batch processes [12] [13].
Continuous flow synthesis of oxadiazoles has been successfully demonstrated using packed-bed reactors filled with solid bases such as potassium carbonate. These systems enable precise temperature control and residence time optimization, resulting in consistent product quality and high yields. Flow rates and reactor dimensions can be adjusted to achieve desired production capacities while maintaining product specifications [12] [13].
The implementation of in-line purification systems represents a significant advancement in scalable oxadiazole synthesis. Automated liquid chromatography systems can be integrated into continuous flow setups to provide real-time product purification, eliminating the need for separate isolation and purification steps [13]. This approach significantly reduces processing times and labor requirements while improving overall process efficiency.
Safety considerations play a crucial role in industrial-scale synthesis design. The use of potentially hazardous reagents such as iodine in oxidative cyclization reactions requires specialized handling procedures and containment systems. Continuous flow methodologies help mitigate these risks by maintaining smaller volumes of reactive intermediates and enabling better process control [13].
Process analytical technology (PAT) systems are increasingly employed in industrial oxadiazole synthesis to monitor reaction progress and product quality in real-time. These systems enable rapid adjustment of reaction parameters to maintain optimal conditions and prevent the formation of impurities or byproducts [14] [15].
Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for pharmaceutical and specialty chemical production. The synthesis of Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate can benefit significantly from the implementation of environmentally benign synthetic approaches [16] [17].
Microwave-assisted synthesis represents one of the most successful green chemistry approaches for oxadiazole production. Microwave irradiation enables rapid heating and enhanced reaction rates while reducing energy consumption and reaction times. Studies have demonstrated that microwave-assisted synthesis can reduce reaction times from hours to minutes while maintaining or improving product yields [16] [18].
Solvent-free synthesis methodologies offer substantial environmental benefits by eliminating the need for volatile organic solvents. Grinding and milling techniques have been successfully applied to oxadiazole synthesis, enabling solid-state reactions that proceed with high efficiency and minimal waste generation [17]. These approaches are particularly attractive for industrial applications due to their simplicity and reduced environmental impact.
The use of renewable feedstocks and biodegradable catalysts represents another important aspect of green oxadiazole synthesis. Water-based reaction systems and recyclable solid catalysts can significantly reduce the environmental footprint of industrial production processes [19] [20]. Electrochemical synthesis methods have emerged as promising alternatives that avoid the use of traditional oxidizing agents while enabling precise control over reaction conditions [20].
Catalyst recycling and reuse strategies are essential for sustainable industrial processes. Heterogeneous catalysts such as graphene oxide and immobilized metal complexes enable easy separation and recycling, reducing catalyst costs and environmental impact [21]. These systems can be integrated into continuous flow processes to achieve high catalyst turnover numbers and extended catalyst lifetimes.
Cost-efficiency in industrial oxadiazole synthesis depends on multiple factors including raw material costs, energy consumption, catalyst requirements, and waste disposal expenses. The development of cost-effective synthetic routes requires careful optimization of all these parameters while maintaining product quality and regulatory compliance [22] [14].
Raw material selection significantly impacts overall production costs. The use of readily available and inexpensive starting materials such as simple nitriles and carboxylic acids can substantially reduce feedstock costs. Process optimization studies have identified optimal stoichiometric ratios that minimize raw material consumption while maximizing product yields [22] [23].
Energy efficiency considerations are crucial for large-scale production processes. The implementation of heat integration systems and energy recovery technologies can significantly reduce energy consumption and associated costs. Continuous flow processes typically offer superior energy efficiency compared to batch operations due to improved heat transfer characteristics and reduced heating/cooling cycles [12] [13].
Catalyst optimization plays a critical role in achieving cost-effective synthesis. The development of highly active and selective catalysts enables reduced catalyst loadings and improved product selectivity. Studies have demonstrated that catalyst optimization can lead to significant improvements in both yield and cost-effectiveness [6] [23].
Waste minimization strategies are essential for both environmental and economic reasons. The implementation of atom-economical reactions and the development of recycling processes for byproducts can substantially reduce waste disposal costs while improving overall process sustainability [23] [16].
Crystallization represents the primary purification method for Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate due to its ionic nature and the need to obtain high-purity crystalline products suitable for pharmaceutical applications. The selection of appropriate crystallization conditions is crucial for achieving optimal product purity and crystal morphology [24] [25].
Solvent selection plays a fundamental role in crystallization success. For potassium salts of oxadiazole carboxylates, polar protic solvents such as water, methanol, and ethanol are typically employed. The solubility characteristics of the target compound in different solvents must be carefully evaluated to identify optimal crystallization conditions. Mixed solvent systems often provide superior results by enabling fine-tuning of solubility and supersaturation conditions [26] [27].
Temperature control during crystallization is critical for achieving reproducible crystal quality. Controlled cooling crystallization typically provides better crystal morphology and size distribution compared to rapid precipitation methods. The cooling rate must be optimized to balance nucleation and crystal growth processes, ensuring the formation of well-formed crystals with minimal impurity incorporation [25] [27].
Seeding strategies can significantly improve crystallization reproducibility and control. The introduction of seed crystals of the desired polymorph ensures consistent crystal form and can reduce induction times. Seed preparation and storage conditions must be carefully controlled to maintain seed viability and effectiveness [27].
Anti-solvent crystallization represents an alternative approach that can be particularly effective for compounds with limited solubility in common solvents. The gradual addition of an anti-solvent to a concentrated solution can induce controlled precipitation while maintaining crystal quality [26] [27].
Chromatographic purification techniques are essential for achieving high-purity Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate, particularly when crystallization alone is insufficient to remove closely related impurities. Various chromatographic methods can be employed depending on the specific purification requirements and scale of operation [13] [28].
Column chromatography using silica gel represents the most commonly employed purification method for oxadiazole derivatives. The selection of appropriate eluent systems is crucial for achieving effective separation of the target compound from impurities. For oxadiazole carboxylates, gradient elution systems using mixtures of polar and non-polar solvents typically provide optimal results [28] [29].
High-performance liquid chromatography (HPLC) offers superior resolution and can be employed for both analytical characterization and preparative purification. Reversed-phase HPLC systems using C18 columns are particularly effective for oxadiazole derivatives. Mobile phase optimization typically involves the use of acetonitrile-water or methanol-water mixtures with appropriate buffer systems to control pH [13] [30].
Automated flash chromatography systems enable rapid and efficient purification of oxadiazole compounds. These systems can be integrated into continuous flow synthesis setups to provide real-time purification capabilities. The use of pre-packed columns and automated fraction collection significantly reduces purification time and labor requirements [13].
Ion-exchange chromatography can be particularly useful for the purification of ionic oxadiazole derivatives such as potassium salts. The selection of appropriate resin types and elution conditions enables effective separation based on charge characteristics rather than polarity differences [30].
Quality control parameters for Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate must address both chemical purity and physical properties to ensure consistent product quality suitable for intended applications. Comprehensive analytical characterization is essential for establishing product specifications and validating synthetic processes [30] [31].
Chemical purity assessment requires the identification and quantification of potential impurities including unreacted starting materials, synthetic intermediates, and degradation products. HPLC analysis with photodiode array detection enables simultaneous identification and quantification of multiple impurities while providing structural information through UV spectral analysis [30] [31].
Stability testing under various stress conditions is crucial for understanding degradation pathways and establishing appropriate storage conditions. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions provide valuable information about compound stability and potential degradation products [30].
Particle size distribution analysis is important for crystalline products as it affects dissolution rates and bioavailability. Laser diffraction and dynamic light scattering techniques enable precise characterization of particle size distributions and can guide crystallization optimization efforts [24] [27].
Water content determination is critical for hydroscopic compounds and can significantly impact stability and processing characteristics. Karl Fischer titration represents the most accurate method for water content determination in pharmaceutical compounds [30].
Residual solvent analysis ensures that solvent levels remain within acceptable limits as specified by regulatory guidelines. Gas chromatography with headspace injection provides sensitive and selective analysis of volatile organic compounds [30].
Thermal analysis techniques including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide valuable information about thermal stability, polymorphism, and decomposition characteristics. These techniques are essential for establishing appropriate storage and processing conditions [24] [25].
Nuclear magnetic resonance (NMR) spectroscopy serves as the primary structural confirmation technique, providing detailed information about molecular structure and purity. Both one-dimensional and two-dimensional NMR techniques may be required for complete structural characterization [32] [33].
Mass spectrometry provides molecular weight confirmation and can detect trace impurities that may not be visible by other analytical techniques. High-resolution mass spectrometry offers additional confidence in structural assignments through accurate mass measurements [31] [34].
Irritant